molecular formula C13H19NO4S B12050010 (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B12050010
M. Wt: 285.36 g/mol
InChI Key: SVNVDQLSTLUUOY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid is a chiral amino acid derivative with a sulfonamide group attached to a tetramethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetramethylbenzenesulfonyl chloride.

    Formation of Sulfonamide: The sulfonyl chloride is then reacted with (S)-alanine in the presence of a base such as triethylamine to form the sulfonamide.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetramethylphenyl ring provides hydrophobic interactions that enhance binding affinity.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16)/t11-/m0/s1

InChI Key

SVNVDQLSTLUUOY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C)C(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.